molecular formula C18H23N3O2 B4443877 2-(4,6-dimethyl-2-oxopyrimidin-1-yl)-N-(2-ethylphenyl)butanamide

2-(4,6-dimethyl-2-oxopyrimidin-1-yl)-N-(2-ethylphenyl)butanamide

Cat. No.: B4443877
M. Wt: 313.4 g/mol
InChI Key: AMVLUELJTDJINQ-UHFFFAOYSA-N
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Description

2-(4,6-dimethyl-2-oxopyrimidin-1-yl)-N-(2-ethylphenyl)butanamide is a synthetic organic compound that belongs to the class of pyrimidinyl derivatives. These compounds are known for their diverse applications in medicinal chemistry, particularly as potential therapeutic agents due to their biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4,6-dimethyl-2-oxopyrimidin-1-yl)-N-(2-ethylphenyl)butanamide typically involves the following steps:

    Formation of the Pyrimidinyl Core: The pyrimidinyl core can be synthesized through the condensation of appropriate aldehydes and amines under acidic or basic conditions.

    Introduction of Substituents: The 4,6-dimethyl groups are introduced via alkylation reactions using methylating agents.

    Amidation Reaction: The final step involves the reaction of the pyrimidinyl intermediate with 2-ethylphenylbutanoic acid under dehydrating conditions to form the butanamide derivative.

Industrial Production Methods

Industrial production methods may involve optimized reaction conditions such as:

    Catalysts: Use of specific catalysts to increase yield and selectivity.

    Temperature and Pressure Control: Maintaining optimal temperature and pressure to ensure efficient reactions.

    Purification: Techniques such as crystallization, distillation, and chromatography to purify the final product.

Chemical Reactions Analysis

Types of Reactions

2-(4,6-dimethyl-2-oxopyrimidin-1-yl)-N-(2-ethylphenyl)butanamide can undergo various chemical reactions, including:

    Oxidation: Conversion to corresponding oxides using oxidizing agents.

    Reduction: Reduction to amines or alcohols using reducing agents.

    Substitution: Nucleophilic or electrophilic substitution reactions to introduce different functional groups.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, hydrogen peroxide.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Substitution Reagents: Halogens, alkylating agents.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction may produce amines or alcohols.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, such as antimicrobial or anticancer properties.

    Medicine: Investigated as a potential therapeutic agent for various diseases.

    Industry: Utilized in the development of new materials or as intermediates in chemical manufacturing.

Mechanism of Action

The mechanism of action of 2-(4,6-dimethyl-2-oxopyrimidin-1-yl)-N-(2-ethylphenyl)butanamide involves its interaction with specific molecular targets:

    Molecular Targets: Enzymes, receptors, or other proteins that the compound binds to.

    Pathways Involved: The binding of the compound to its target may activate or inhibit specific biochemical pathways, leading to its observed effects.

Comparison with Similar Compounds

Similar Compounds

    2-(4,6-dimethyl-2-oxopyrimidin-1-yl)-N-phenylbutanamide: Lacks the 2-ethyl group, which may affect its biological activity.

    2-(4,6-dimethyl-2-oxopyrimidin-1-yl)-N-(2-methylphenyl)butanamide: Contains a methyl group instead of an ethyl group, potentially altering its properties.

Uniqueness

The presence of the 2-ethylphenyl group in 2-(4,6-dimethyl-2-oxopyrimidin-1-yl)-N-(2-ethylphenyl)butanamide may confer unique properties, such as increased lipophilicity or specific interactions with molecular targets, distinguishing it from similar compounds.

Properties

IUPAC Name

2-(4,6-dimethyl-2-oxopyrimidin-1-yl)-N-(2-ethylphenyl)butanamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H23N3O2/c1-5-14-9-7-8-10-15(14)20-17(22)16(6-2)21-13(4)11-12(3)19-18(21)23/h7-11,16H,5-6H2,1-4H3,(H,20,22)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AMVLUELJTDJINQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC=CC=C1NC(=O)C(CC)N2C(=CC(=NC2=O)C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H23N3O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

313.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2-(4,6-dimethyl-2-oxopyrimidin-1-yl)-N-(2-ethylphenyl)butanamide
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2-(4,6-dimethyl-2-oxopyrimidin-1-yl)-N-(2-ethylphenyl)butanamide
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2-(4,6-dimethyl-2-oxopyrimidin-1-yl)-N-(2-ethylphenyl)butanamide
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2-(4,6-dimethyl-2-oxopyrimidin-1-yl)-N-(2-ethylphenyl)butanamide
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2-(4,6-dimethyl-2-oxopyrimidin-1-yl)-N-(2-ethylphenyl)butanamide
Reactant of Route 6
2-(4,6-dimethyl-2-oxopyrimidin-1-yl)-N-(2-ethylphenyl)butanamide

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